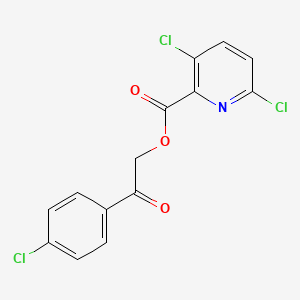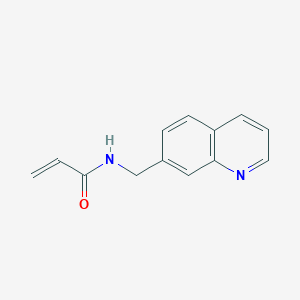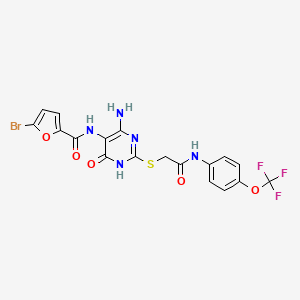![molecular formula C14H12F3N3O B2367980 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034592-23-7](/img/structure/B2367980.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. A series of novel pyrazolo pyrazin-4 (5H)-one derivatives were synthesized by the reaction of ethyl 3-aryl-1- (2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in the general heating condition and microwave-assisted condition .Molecular Structure Analysis
The molecular structure of this compound presents a similar geometry, a lactam-type carbonyl, and an aromatic southern nitrogen .Chemical Reactions Analysis
The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety had much more inhibitory effects .Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumoral Activity
A study conducted by Jilloju et al. (2021) explored the synthesis and biological evaluation of a new series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic, and heterocyclic aldehydes, and phenacyl bromides. This research found that structural variations on the phenyl moiety could tune the biological properties towards antiviral or antitumoral activity. The mode of action for antitumoral activity was identified as the inhibition of tubulin polymerization, showcasing the compound's potential in cancer research (Jilloju et al., 2021).
Anti-inflammatory Activity
A study by Arunkumar et al. (2009) synthesized a new series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] derivatives from propyl gallate and hydrazine hydrate. These compounds were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema test, demonstrating good anti-inflammatory activity. This highlights the potential application of such compounds in developing new anti-inflammatory drugs (Arunkumar et al., 2009).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to the specified chemical structure. For example, a study by Kumar et al. (2012) synthesized a series of derivatives that showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, suggesting these derivatives' potential in developing new antimicrobial agents (Kumar et al., 2012).
Synthesis and Chemical Structure Characterization
Research on the synthesis and structural characterization of related compounds includes the work by Cao et al. (2010), which synthesized and characterized by 1H NMR, MS, and IR spectra data. The structure was further identified by X-ray diffraction, contributing valuable information to the chemical synthesis domain and offering insights into the compound's potential applications based on its chemical structure (Cao et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the activity of mGluR2 .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .
Result of Action
The action of this compound as a NAM of mGluR2 has potential therapeutic implications. It is considered potentially useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further investigations on this novel mechanism. Despite the recent association of excessive mGlu5 receptor activation with target-related liabilities, the observation that in vivo efficacy in several schizophrenia models has been confirmed for multiple mGlu5 PAMs, combined with the identification of potential alternatives to mitigate these burdens, suggests that further investigations on this novel mechanism are warranted .
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13(21)19-6-7-20-12(9-19)4-5-18-20/h1-5,8H,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCHDRMPDJXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)

![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)
![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2367906.png)
![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)
![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)
![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)
![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)


![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
